2-Methylbenzofuran-7-carbaldehyde

Description

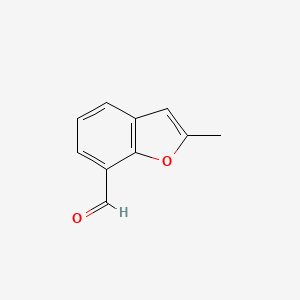

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGRJCZFACGQIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C(=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292656 | |

| Record name | 2-Methyl-7-benzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89228-67-1 | |

| Record name | 2-Methyl-7-benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89228-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-7-benzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-benzofuran-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reactivity Patterns and Chemical Transformations of 2 Methylbenzofuran 7 Carbaldehyde

Reactions of the Carbaldehyde Moiety

The carbaldehyde group, an aldehyde attached to the benzene (B151609) ring of the benzofuran (B130515) system, is a site of significant chemical activity. Its electrophilic carbon atom is susceptible to attack by a wide array of nucleophiles.

The carbonyl carbon of an aldehyde is electrophilic and will react with a variety of nucleophiles. pearson.com These reactions typically proceed via a nucleophilic addition mechanism where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. quora.comlibretexts.org This intermediate is then typically protonated to yield the final product. quora.com

Common nucleophilic addition reactions that 2-methylbenzofuran-7-carbaldehyde is expected to undergo include:

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or a salt like potassium cyanide (KCN), the aldehyde can be converted to a cyanohydrin. This reaction is base-catalyzed and involves the attack of the cyanide anion on the carbonyl carbon. quora.com

Hemiacetal and Acetal Formation: Alcohols, being weak nucleophiles, can add to the aldehyde under acidic catalysis to form hemiacetals. quora.com With an excess of the alcohol, the reaction can proceed further to form a more stable acetal.

Imine Formation: Primary amines react with aldehydes to form imines (also known as Schiff bases). This reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. quora.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Nucleophile | Product Class |

|---|---|---|

| Cyanohydrin Formation | KCN/H+ | Cyanohydrin |

| Hemiacetal Formation | R'OH | Hemiacetal |

| Acetal Formation | R'OH (excess), H+ | Acetal |

| Imine Formation | R'NH2 | Imine |

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily react with aldehydes to form new carbon-carbon bonds. researchgate.net The reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. researchgate.net Subsequent acidic workup yields a secondary alcohol.

For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would be expected to produce 1-(2-methylbenzofuran-7-yl)ethanol. Similarly, organolithium reagents can be used to introduce a variety of alkyl or aryl groups. youtube.com

Table 2: Examples of Organometallic Reactions with this compound

| Organometallic Reagent | Reagent Formula | Product Type |

|---|---|---|

| Grignard Reagent | R-MgX | Secondary Alcohol |

| Organolithium Reagent | R-Li | Secondary Alcohol |

The aldehyde group can be readily transformed through reduction and oxidation reactions.

Reduction: Aldehydes can be selectively reduced to primary alcohols using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For example, the naturally occurring 7-methoxywutaifuranal has been reduced to 7-methoxywutaifuranol in high yield. nih.gov This suggests that this compound can be efficiently reduced to (2-methylbenzofuran-7-yl)methanol.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. A variety of oxidizing agents can accomplish this, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The oxidation of the furan (B31954) ring itself can occur under certain conditions, for instance with potassium permanganate. wikipedia.org Biomimetic oxidation of 2-methylbenzofuran (B1664563) using hydrogen peroxide and a manganese(III) porphyrin catalyst can lead to the formation of epoxides, which can undergo further reactions. mdpi.com

Reactivity of the Benzofuran Core

The benzofuran ring system is aromatic and undergoes reactions characteristic of such structures, including electrophilic and nucleophilic aromatic substitutions, as well as transition metal-catalyzed cross-coupling reactions. The positions for these reactions are influenced by the existing methyl and carbaldehyde substituents.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions, the benzofuran ring acts as a nucleophile. dokumen.pub For the parent benzofuran, electrophilic attack occurs preferentially at the C2 and C3 positions of the furan ring due to the greater stability of the resulting cationic intermediate. stackexchange.comechemi.com In 2-methylbenzofuran, the C2 position is blocked by the methyl group, thus directing electrophilic attack to the C3 position. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally less common than EAS for benzene rings unless they are rendered sufficiently electron-poor. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. byjus.comlibretexts.org In this compound, the aldehyde at C7 is an electron-withdrawing group. dokumen.pub If a suitable leaving group (e.g., a halide) were present at the C6 or C4 position, an SNAr reaction with a strong nucleophile could be feasible. The electron-withdrawing group activates the ring towards nucleophilic attack and helps to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic rings. These reactions typically require a halide or triflate substituent on the ring to undergo oxidative addition with a metal catalyst, most commonly palladium. youtube.com

Should this compound be halogenated at one of its available ring positions (e.g., C3, C4, C5, or C6), it could serve as a substrate for a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. youtube.com

Stille Coupling: Reaction with an organostannane reagent (R-SnR'₃) catalyzed by palladium.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a new C-N bond.

The regioselectivity of these reactions is determined by the position of the leaving group. For example, a multi-step synthesis of complex benzofurans has been demonstrated using sequential palladium- and nickel-catalyzed cross-coupling reactions on a tribromobenzofuran, with substitutions occurring at the C2, C5, and C3 positions. rsc.org This highlights the synthetic utility of these methods for functionalizing the benzofuran scaffold.

Limited Research Data Precludes Detailed Analysis of this compound's Advanced Reactivity

The inherent reactivity of the benzofuran system, featuring an electron-rich furan ring fused to a benzene ring, suggests potential for participation in various reactions. The presence of an aldehyde group at the 7-position and a methyl group at the 2-position introduces specific electronic and steric factors that would undoubtedly influence its chemical behavior. However, without dedicated studies on this compound, any detailed discussion of its reactivity patterns in the requested advanced transformations would be speculative.

This lack of specific data prevents a scientifically rigorous elucidation of its chemical transformations as outlined. Authoritative discussion on topics such as cycloaddition reactions involving the furan ring, the development of chiral derivatives through stereoselective methods, or its incorporation into complex molecules via multi-component reactions requires concrete experimental results, which are currently absent from the scientific record for this particular compound.

Consequently, the creation of an in-depth article with detailed research findings and data tables on the pericyclic reactions, stereoselective transformations, and multi-component reactions of this compound is not feasible at this time. Further experimental investigation into the chemical properties of this specific molecule is necessary to enable a comprehensive analysis of its reactivity.

Advanced Spectroscopic and Mechanistic Investigations of 2 Methylbenzofuran 7 Carbaldehyde

Application of Advanced NMR Techniques for Structural Dynamics and Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While standard ¹H and ¹³C NMR provide basic structural information, advanced techniques offer deeper insights into the three-dimensional structure and dynamic processes of 2-Methylbenzofuran-7-carbaldehyde.

Two-dimensional (2D) NMR experiments are particularly powerful. Correlation Spectroscopy (COSY) can be used to establish proton-proton coupling networks, confirming the connectivity of the aromatic protons on the benzene (B151609) ring and any potential long-range couplings involving the methyl and aldehyde protons. For instance, a COSY spectrum would show correlations between adjacent protons on the aromatic ring, allowing for unambiguous assignment. researchgate.netyoutube.com Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which is critical for confirming the spatial arrangement of the substituents. researchgate.netlibretexts.org A NOESY experiment could, for example, reveal through-space interactions between the protons of the C2-methyl group and the H3 proton on the furan (B31954) ring, or between the C7-aldehyde proton and the H6 proton on the benzene ring.

Predicted NMR Data for this compound Note: These are estimated chemical shifts based on general principles and data for analogous compounds. Actual values may vary. pdx.eduoregonstate.edulibretexts.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| -CHO | ~9.9 - 10.5 | ~190 - 195 | The aldehyde proton and carbon are strongly deshielded by the carbonyl group. |

| -CH₃ | ~2.4 - 2.6 | ~10 - 15 | Typical range for a methyl group attached to an aromatic sp² carbon. |

| C2 | - | ~155 - 160 | Quaternary carbon of the furan ring, attached to oxygen and a methyl group. |

| C3 | ~6.5 - 6.8 | ~105 - 110 | Furan ring proton, shielded relative to benzene protons. |

| C4 | ~7.5 - 7.7 | ~120 - 125 | Aromatic proton ortho to the aldehyde group, deshielded. |

| C5 | ~7.3 - 7.5 | ~125 - 130 | Aromatic proton meta to the aldehyde group. |

| C6 | ~7.7 - 7.9 | ~128 - 132 | Aromatic proton ortho to the fusion and para to the aldehyde. |

| C7 | - | ~130 - 135 | Aromatic carbon bearing the aldehyde substituent. |

| C3a | - | ~125 - 130 | Quaternary carbon at the furan-benzene ring junction. |

| C7a | - | ~150 - 155 | Quaternary carbon at the furan-benzene ring junction, attached to oxygen. |

Isotopic Labeling Studies

Isotopic labeling is a powerful tool used in conjunction with NMR to probe molecular dynamics and reaction mechanisms. ckisotopes.comnih.gov For this compound, specific labeling can be employed to highlight certain parts of the molecule.

¹³C-Labeling: The aldehyde carbon could be selectively labeled with ¹³C by using a ¹³C-labeled formylating agent during synthesis. This would allow for sensitive monitoring of this specific carbon in reaction mechanism studies, for example, to track its fate in a condensation or oxidation reaction. Similarly, the methyl group could be introduced using a ¹³C-labeled methylating agent. nih.gov

Deuterium (B1214612) Labeling: The aldehyde proton can be replaced with deuterium (D). This is often achieved by synthesis using a deuterated reagent. researchgate.netmdpi.com Comparing the NMR spectra of the labeled and unlabeled compound can simplify complex spectra and is fundamental for kinetic isotope effect studies (discussed in section 4.3.1).

These labeling strategies extend the capability of NMR beyond simple structure confirmation, turning it into a sophisticated tool for studying dynamic processes and reactivity at the atomic level. nih.gov

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This is crucial for elucidating the fragmentation pathways of this compound upon ionization, typically by electron impact (EI).

The fragmentation of this compound would likely be initiated by the ionization of a lone pair electron from the oxygen atoms. The resulting molecular ion (M⁺•) would have an exact mass that can be calculated from its elemental formula (C₁₀H₈O₂). Subsequent fragmentation would follow predictable pathways based on the functional groups present. libretexts.orgmiamioh.edu

A primary fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical (•H) from the aldehyde group to form a stable acylium ion [M-1]⁺. libretexts.orgmiamioh.edu Another characteristic fragmentation is the loss of the entire formyl radical (•CHO), leading to a [M-29]⁺ ion. The benzofuran (B130515) ring system itself can undergo fragmentation, often involving the loss of a carbon monoxide (CO) molecule from the furan ring, which is a common pathway for such heterocycles.

Plausible Fragmentation Pathway and Predicted HRMS Fragments Note: The m/z values are monoisotopic masses calculated for the most abundant isotopes.

| Proposed Fragment Ion | Structure | Predicted m/z | Description of Formation |

| [M]⁺• | C₁₀H₈O₂ | 160.0524 | Molecular Ion |

| [M-H]⁺ | C₁₀H₇O₂ | 159.0446 | Loss of a hydrogen radical from the aldehyde group (α-cleavage). |

| [M-CHO]⁺ | C₉H₇O | 131.0497 | Loss of the formyl radical (α-cleavage). |

| [M-H-CO]⁺ | C₉H₇O | 131.0497 | Loss of carbon monoxide from the [M-H]⁺ ion. |

| [C₈H₇]⁺ | C₈H₇ | 103.0548 | Subsequent fragmentation of the benzofuran ring system. |

By analyzing the precise masses of these fragment ions using HRMS, it is possible to confirm their elemental compositions and thus support the proposed fragmentation mechanisms. nih.gov This detailed analysis provides a structural fingerprint of the molecule.

Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms of this compound is key to predicting its chemical behavior and designing new synthetic pathways. nih.govacs.org The aldehyde group is a primary site of reactivity, susceptible to nucleophilic attack and oxidation, while the benzofuran ring can undergo electrophilic substitution or cycloaddition reactions. researchgate.net

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for determining whether a specific C-H bond is broken in the rate-determining step (RDS) of a reaction. youtube.com This is achieved by comparing the reaction rates of the normal (protio) compound with its deuterated analogue.

For this compound, a primary KIE would be expected for reactions where the aldehyde C-H bond is cleaved in the RDS. An example would be an oxidation reaction (e.g., using a chromate (B82759) reagent) or a Cannizzaro reaction. By synthesizing the deuterated analogue, this compound-d₁ (where the aldehyde proton is replaced by deuterium), and measuring the reaction rates for both isotopologues, the KIE (kH/kD) can be calculated.

Hypothetical KIE Experiment for the Oxidation of this compound

| Reactant | Reaction | Rate Constant | Observed KIE (kH/kD) | Mechanistic Implication |

| This compound | Oxidation to Carboxylic Acid | kH | \multirow{2}{*}{Typically 2-7} | A significant primary KIE (kH/kD > 2) would indicate that the aldehyde C-H bond is broken in the rate-determining step of the oxidation. |

| This compound-d₁ | Oxidation to Carboxylic Acid | kD | A KIE value close to 1 would suggest that C-H bond breaking occurs after the RDS or not at all. |

A significant primary KIE provides strong evidence for a specific transition state structure and helps to differentiate between possible reaction pathways. youtube.com

Many chemical reactions proceed through short-lived, unstable intermediates that are not directly observable in the final product mixture. Identifying these transient species is crucial for a complete mechanistic understanding. researchgate.net

For reactions involving the aldehyde group of this compound, such as nucleophilic additions (e.g., Grignard reaction, Wittig reaction) or condensations (e.g., aldol (B89426) condensation), tetrahedral intermediates are commonly formed. researchgate.net These intermediates can sometimes be observed directly using low-temperature NMR spectroscopy, which slows down the reaction rate sufficiently to allow for their detection.

Alternatively, these intermediates can be "trapped." A trapping agent is a chemical species added to the reaction mixture that reacts selectively with the intermediate to form a stable, characterizable product. For example, if a tetrahedral intermediate formed by nucleophilic attack on the aldehyde is suspected, it could potentially be trapped by silylation using a reagent like trimethylsilyl (B98337) chloride, converting the transient alkoxide into a more stable silyl (B83357) ether that can be isolated and identified. Such experiments provide tangible proof of the existence of proposed intermediates, solidifying the understanding of the reaction mechanism. acs.orgresearchgate.net

Computational and Theoretical Studies of 2 Methylbenzofuran 7 Carbaldehyde

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

The structure of 2-Methylbenzofuran-7-carbaldehyde is not entirely rigid. While the benzofuran (B130515) core is planar, the aldehyde group (-CHO) can rotate around the single bond connecting it to the aromatic ring. This rotation gives rise to different spatial arrangements known as conformations.

A relaxed Potential Energy Surface (PES) scan is a computational technique used to explore these conformational changes. uni-muenchen.deq-chem.comacs.org The dihedral angle between the benzofuran ring and the aldehyde group is systematically varied, and at each step, the energy of the molecule is calculated after allowing all other structural parameters to relax. joaquinbarroso.com This process maps out the energy landscape associated with the rotation.

The resulting PES typically shows two minima corresponding to the most stable, planar conformations where the aldehyde group is either oriented towards or away from the furan's oxygen atom. These minima are separated by rotational energy barriers, which are transition states on the conformational energy surface. mdpi.com

Table 1: Illustrative Potential Energy Surface Scan Data for Rotation of the Aldehyde Group

| Dihedral Angle (H-C-C-C, degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.00 | Planar, Syn (Minimum) |

| 30 | 0.85 | Non-planar |

| 60 | 2.50 | Non-planar |

| 90 | 3.10 | Perpendicular (Maximum/Barrier) |

| 120 | 2.45 | Non-planar |

| 150 | 0.75 | Non-planar |

| 180 | 0.15 | Planar, Anti (Minimum) |

Note: Data are illustrative to demonstrate the concept of a PES scan.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net The energy and spatial distribution of these orbitals in this compound provide critical insights into its chemical behavior.

The HOMO represents the region from which the molecule is most likely to donate electrons, making it susceptible to attack by electrophiles. For this molecule, the HOMO is expected to be a π-orbital delocalized across the benzofuran ring system. The LUMO is the region most likely to accept electrons, indicating the site for nucleophilic attack. The LUMO is typically a π*-orbital with significant contributions from the electron-withdrawing aldehyde group. researchgate.netbhu.ac.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally implies that less energy is required to excite an electron, suggesting higher polarizability and greater chemical reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Highest Occupied Molecular Orbital |

| LUMO | -2.10 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.15 | Indicator of Chemical Stability |

Note: Values are hypothetical but representative for this class of molecule.

Quantum chemical calculations can produce a map of the electron density distribution, illustrating how electrons are shared among the atoms in the molecule. In this compound, the highest electron density is anticipated around the highly electronegative oxygen atoms of the furan (B31954) ring and the carbonyl group, as well as being delocalized within the π-system of the aromatic rings.

Charge analysis methods, such as Mulliken population analysis, assign partial atomic charges to each atom, revealing the molecule's electrostatic nature. This analysis is crucial for understanding intermolecular interactions. The carbonyl carbon atom is expected to carry a significant partial positive charge, making it a primary electrophilic site, while the carbonyl oxygen will have a partial negative charge.

Table 3: Illustrative Mulliken Partial Atomic Charges

| Atom/Group | Atom Symbol | Predicted Partial Charge (a.u.) |

| Carbonyl Carbon | C | +0.35 |

| Carbonyl Oxygen | O | -0.42 |

| Furan Oxygen | O | -0.28 |

| Methyl Carbon | C | -0.15 |

Note: Values are illustrative and qualitative.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. scm.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (like Tetramethylsilane) can be determined. These predictions help in assigning peaks in an experimental spectrum to specific atoms in the molecule. researchgate.netchemicalbook.com

Vibrational Frequencies: The simulation of infrared (IR) spectra is achieved by calculating the molecule's vibrational frequencies. Each calculated frequency corresponds to a specific bond stretching, bending, or wagging motion. For this compound, a strong absorption band corresponding to the C=O stretch of the aldehyde group is a key diagnostic feature.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. researchgate.net For aromatic molecules like this, the primary absorptions are due to π → π* transitions within the conjugated system. nih.gov

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value | Corresponding Functional Group |

| ¹³C NMR | Chemical Shift (δ) | ~185 ppm | Aldehyde Carbonyl (C=O) |

| ¹H NMR | Chemical Shift (δ) | ~9.8 ppm | Aldehyde Proton (CHO) |

| IR | Vibrational Frequency (ν) | ~1705 cm⁻¹ | Aldehyde C=O Stretch |

| UV-Vis | Absorption Maximum (λ_max) | ~310 nm | π → π* Transition |

Note: Values are typical estimations for the functional groups in this chemical environment.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for mapping the detailed pathways of chemical reactions. It allows researchers to visualize the transformation from reactants to products through high-energy transition states, providing a level of detail that is often inaccessible through experiments alone. pku.edu.cnacs.org

A transition state (TS) is a specific, high-energy configuration that a molecule must pass through to complete a chemical reaction. It represents the energy maximum along the reaction coordinate and is defined computationally as a first-order saddle point on the potential energy surface. nih.gov A key feature of a calculated TS is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. acs.org

For example, in a nucleophilic addition to the carbonyl group of this compound, computational modeling can characterize the transition state where the new bond between the nucleophile and the carbonyl carbon is partially formed, and the C=O double bond is partially broken. Calculating the energy of this TS allows for the determination of the reaction's activation energy (Ea), a critical factor in understanding reaction kinetics.

Table 5: Illustrative Energy Profile for a Hypothetical Nucleophilic Addition Reaction

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + Nucleophile |

| Transition State (TS) | +15.2 | Structure at the peak of the energy barrier |

| Products | -5.8 | Final addition product |

Note: Data are illustrative for a generic nucleophilic addition to an aldehyde.

Intrinsic Reaction Coordinate (IRC) Pathways

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path of a chemical reaction, connecting the transition state to both reactants and products. This provides a detailed picture of the reaction mechanism. For a molecule like this compound, IRC studies would be invaluable in elucidating the mechanisms of its characteristic reactions, such as nucleophilic additions to the aldehyde group, electrophilic substitutions on the benzofuran ring, or cycloaddition reactions.

Table 1: Hypothetical IRC Study Parameters for a Reaction of this compound

| Parameter | Description | Potential Application |

| Reactants | This compound and a nucleophile (e.g., Grignard reagent) | To model the nucleophilic addition to the carbonyl group. |

| Transition State | The highest energy point along the reaction coordinate, where bonds are partially broken and formed. | To identify the structure and energy of the transition state for the addition reaction. |

| Products | The resulting alcohol after the addition of the nucleophile. | To confirm the final product of the reaction pathway. |

| Computational Level | Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) | To ensure accurate calculation of the potential energy surface. |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into conformational changes, solvent effects, and intermolecular interactions. For this compound, MD simulations could be particularly useful in understanding its behavior in different environments and its potential interactions with biological macromolecules or other chemical species.

Studies on other benzofuran derivatives have utilized MD simulations to investigate their binding to proteins, which is relevant in the context of drug discovery. nih.gov For example, MD simulations have been used to assess the stability of benzofuran derivatives within the active sites of enzymes, a critical step in the development of new therapeutic agents. researchgate.netmendeley.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that govern the binding affinity and specificity of the molecule. A study on substituted benzopyrans, which are structurally related to benzofurans, highlighted the importance of C-H···O and C-H···F hydrogen bonds, as well as π-π stacking and C-O···π interactions in their crystal packing. mdpi.com

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Potential Interacting Partner | Significance |

| Hydrogen Bonding | The carbonyl oxygen of the aldehyde group can act as a hydrogen bond acceptor with donor groups like -OH or -NH. | Crucial for interactions with protic solvents and biological macromolecules. |

| π-π Stacking | The aromatic benzofuran ring system can engage in stacking interactions with other aromatic rings. | Important for self-assembly and binding to aromatic residues in proteins. |

| Hydrophobic Interactions | The methyl group and the benzene (B151609) ring contribute to the molecule's hydrophobicity. | Drives the partitioning of the molecule into nonpolar environments and contributes to binding affinity. |

| Dipole-Dipole Interactions | The polar aldehyde group creates a molecular dipole that can interact with other polar molecules. | Influences the solubility and bulk properties of the compound. |

MD simulations of this compound in a solvent box (e.g., water or an organic solvent) would allow for the analysis of its solvation shell and the dynamics of solvent-solute interactions. Furthermore, simulating the interaction of this compound with a target protein could provide a dynamic view of the binding process, complementing the static picture often obtained from molecular docking studies. Such simulations can help in understanding the structure-activity relationship of benzofuran derivatives, which have shown a wide range of biological activities including anticancer and antimicrobial effects. researchgate.netnih.govscienceopen.com

Applications of 2 Methylbenzofuran 7 Carbaldehyde in Non Biological Chemical Sciences and Advanced Materials

Role as a Synthetic Precursor in the Development of Advanced Organic Materials

The structural framework of 2-Methylbenzofuran-7-carbaldehyde, featuring a reactive aldehyde and a fused aromatic system, positions it as a key starting material for the synthesis of novel organic materials. The benzofuran (B130515) moiety is a known structural element in various functional materials, and the aldehyde group provides a convenient handle for further chemical transformations. thieme.de

Synthesis of Polymer Monomers and High-Performance Polymers

Benzofuran derivatives are integral to the synthesis of various polymers. nih.gov The asymmetric cationic polymerization of benzofuran, for instance, can yield optically active polymers. acs.org The aldehyde functionality of this compound allows it to be a precursor for monomers that can be incorporated into polymer chains. Through reactions such as condensation polymerization, this compound can be reacted with other monomers to create high-performance polymers with tailored thermal and electronic properties. The resulting polybenzofuran-based materials can exhibit desirable characteristics for specialized applications.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Monomer Derived from this compound | Potential Polymer Properties |

| Polyesters | Diol or diacid derivative | Enhanced thermal stability, specific optical activity |

| Polyamides | Diamine or diacid derivative | High tensile strength, chemical resistance |

| Polyimines | Diamine derivative | Photoconductivity, electroluminescence |

Precursors for Optoelectronic Devices (e.g., OLEDs, organic photovoltaics)

The development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) relies on materials that can efficiently transport charge and emit or absorb light. Carbazole derivatives are widely used in OLEDs due to their favorable electronic properties. nih.gov Similarly, the electron-rich benzofuran scaffold is a promising candidate for such applications. Benzofuran derivatives have been explored in the synthesis of dyes for dye-sensitized solar cells. nih.gov The aldehyde group of this compound can be used to synthesize larger conjugated systems, which are essential for the performance of optoelectronic devices. For example, it can undergo condensation reactions with electron-donating or electron-accepting moieties to create donor-acceptor molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor for efficient charge injection and transport in OLEDs and for light absorption in OPVs. rsc.org

Table 2: Potential Optoelectronic Applications of this compound Derivatives

| Device Type | Role of Derivative | Potential Advantage |

| OLEDs | Emitter or Host Material | Tunable emission color, high quantum efficiency |

| Organic Photovoltaics | Donor or Acceptor Material | Broad absorption spectrum, high power conversion efficiency |

| Dye-Sensitized Solar Cells | Sensitizer Dye | Efficient light harvesting, improved cell performance |

Building Blocks for Liquid Crystals and Supramolecular Assemblies

The rigid and planar structure of the benzofuran core makes it a suitable building block for the design of liquid crystals. By attaching flexible alkyl chains to the benzofuran-7-carbaldehyde (B1279132) moiety through appropriate chemical modifications, molecules with mesogenic properties can be synthesized. The aldehyde group can be converted into other functional groups, such as esters or imines, which are commonly found in liquid crystalline compounds. Furthermore, the ability of the benzofuran system to participate in non-covalent interactions, such as π-π stacking, makes it a valuable component for the construction of complex supramolecular assemblies with ordered structures.

Utilization in Catalyst Design and Ligand Synthesis

The benzofuran scaffold is a "privileged structure" not only in medicinal chemistry but also in the design of catalysts and ligands for chemical synthesis. nih.gov Various transition metal-catalyzed reactions have been developed for the synthesis of benzofuran derivatives themselves, highlighting the interaction between the benzofuran system and metal centers. thieme.denih.govnih.govacs.org

Chiral Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a major focus in modern chemistry. Chiral ligands play a crucial role in asymmetric catalysis by controlling the stereochemical outcome of a reaction. Benzofuran derivatives have been successfully employed in the development of chiral ligands and receptors. nih.govnovanet.carsc.orgrsc.org The aldehyde group of this compound can be readily converted into chiral amines, alcohols, or other functionalities that can coordinate to a metal center. The resulting chiral benzofuran-based ligands can be used in a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, and Diels-Alder reactions, to produce enantiomerically enriched products. The steric and electronic properties of the benzofuran ring can influence the selectivity and activity of the catalyst. rsc.org

Table 3: Potential Chiral Ligands Derived from this compound

| Ligand Class | Synthetic Transformation of Aldehyde | Potential Asymmetric Reaction |

| Chiral Diamines | Reductive amination with a chiral amine | Asymmetric transfer hydrogenation |

| Chiral Amino Alcohols | Addition of an organometallic reagent | Asymmetric addition to aldehydes |

| Chiral Phosphine Ligands | Multi-step synthesis involving the aldehyde | Asymmetric allylic alkylation |

Heterogeneous Catalysts Incorporating Benzofuran Moieties

Heterogeneous catalysts offer significant advantages in terms of separation and reusability. The benzofuran moiety can be incorporated into solid supports to create novel heterogeneous catalysts. For example, a polymer containing benzofuran units could be functionalized with catalytic metal species. Alternatively, this compound could be used to modify the surface of an inorganic support, such as silica (B1680970) or a zeolite, to introduce organic functional groups that can act as catalytic sites or as anchors for metal complexes. The development of heterogeneous catalysts based on benzofuran derivatives is an active area of research with the potential to lead to more sustainable chemical processes. nih.gov

Development of Chemical Sensors and Probes (Non-biological)

There is no available scientific literature detailing the development or application of this compound as a non-biological chemical sensor or probe. While the inherent fluorescence of the benzofuran ring system and the reactive nature of the aldehyde group suggest potential as a precursor for chemosensors, no studies have been published to validate this. Research on other benzofuran derivatives for sensing applications has been reported, but these findings are not directly applicable to the 7-carbaldehyde isomer.

Applications in Agrochemical and Industrial Chemical Synthesis (excluding toxicity/safety)

No specific instances of this compound being used as an intermediate or precursor in the synthesis of agrochemicals or industrial chemicals are documented in the available literature. General synthetic routes involving benzofuran aldehydes exist, but there are no detailed research findings or patents that describe the incorporation of this specific compound into larger structures for industrial or agricultural end-uses.

Future Perspectives and Emerging Research Directions for 2 Methylbenzofuran 7 Carbaldehyde

Exploration of Novel Synthetic Pathways and Biocatalysis

The synthesis of 2-Methylbenzofuran-7-carbaldehyde is an area of active research, with a focus on developing more efficient, sustainable, and innovative methods. nih.gov Traditional synthetic approaches are often being replaced by modern catalytic strategies to improve yields and reduce environmental impact. nih.govacs.org

Key emerging synthetic strategies include:

Transition-Metal-Catalyzed Reactions: Catalysts based on palladium, copper, nickel, and gold are being explored for the construction of the benzofuran (B130515) core. nih.govacs.org For instance, palladium and copper co-catalyzed Sonogashira coupling reactions followed by intramolecular cyclization are effective for creating benzofuran derivatives. nih.govacs.org Nickel catalysts have also been shown to facilitate the intramolecular nucleophilic addition needed to form the benzofuran structure. nih.govacs.org

One-Pot Syntheses: To improve efficiency and reduce waste, one-pot strategies are being developed. An example is the copper-bromide-catalyzed reaction of substituted amines, salicylaldehydes, and calcium carbide to produce amino-substituted benzofurans in high yields. nih.gov

Visible-Light-Mediated Catalysis: Harnessing the energy of visible light offers a green alternative for organic reactions. nih.gov Novel routes using visible light to initiate reactions, such as those between disulfides and enynes, have been developed to synthesize benzofuran heterocycles. nih.gov

Biocatalysis: The use of enzymes in organic synthesis is a growing field due to the high selectivity and mild reaction conditions they offer. nih.gov While specific biocatalytic routes to this compound are still in early stages of exploration, the potential for using enzymes like monooxygenases for selective oxidation of a methyl group on the benzofuran ring is a promising future direction. nih.gov

| Synthetic Strategy | Catalyst/Mediator | Description | Key Advantages |

| Transition-Metal Catalysis | Palladium, Copper, Nickel, Gold | Catalyzes C-C and C-O bond formation to construct the benzofuran ring. nih.govacs.org | High efficiency, broad substrate scope. nih.govacs.org |

| One-Pot Synthesis | Copper Bromide | Combines multiple reaction steps into a single procedure. nih.gov | Increased efficiency, reduced purification steps. nih.gov |

| Photoredox Catalysis | Visible Light | Uses light to drive chemical transformations. nih.gov | Environmentally friendly, mild reaction conditions. nih.gov |

| Biocatalysis | Enzymes (potential) | Utilizes enzymes for highly selective reactions. nih.gov | High stereoselectivity, green chemistry. nih.gov |

Advanced Applications in Functional Materials with Tunable Properties

The inherent photophysical and electronic properties of the benzofuran scaffold make this compound a valuable building block for advanced functional materials. numberanalytics.com The aldehyde group is particularly useful as it provides a reactive site for modifications, allowing for the fine-tuning of the material's properties. evitachem.com

Emerging applications include:

Organic Light-Emitting Diodes (OLEDs): Benzofuran derivatives are being investigated for use in the emissive layers of OLEDs. researchgate.netrsc.org By modifying the structure of this compound, it is possible to tune the emission color and improve device efficiency. researchgate.netrsc.org For example, fusing acridine (B1665455) with benzofuran has produced hybrid donors for high-performance OLEDs. rsc.org

Chemosensors: The aldehyde functionality can be used to attach receptor units, creating molecules that change their optical properties (e.g., fluorescence) upon binding to a specific analyte. researchgate.net The fluorescence quenching of benzofuran derivatives in the presence of nanoparticles like zinc oxide has been studied, demonstrating their potential in sensor applications. researchgate.net

Thermoelectric Materials: Benzothieno[3,2-b]benzofuran (BTBF) derivatives, which share a similar core structure, have shown promise in thermoelectric applications when combined with single-walled carbon nanotubes. mdpi.com This suggests a potential avenue for this compound derivatives in converting heat energy into electrical energy. mdpi.com

Photochromic Materials: Benzofuran-containing molecules have been shown to exhibit reversible color changes upon exposure to light, a property known as photochromism. researchgate.net This opens up possibilities for developing rewritable optical recording media and smart materials. researchgate.net

Integration into Complex Molecular Architectures and Nanostructures

The aldehyde group of this compound serves as a versatile handle for covalently integrating this unit into larger, more complex systems. This allows for the creation of new materials with tailored properties.

Areas of exploration include:

Supramolecular Assemblies: The molecule can be used as a building block in the self-assembly of well-defined supramolecular structures such as macrocycles and polymers. The benzofuran component can impart specific photophysical or electronic functions to the resulting assembly.

Metal-Organic Frameworks (MOFs): By incorporating this compound into ligands, it is possible to construct MOFs with functionalized pores. The aldehyde groups within the pores can then be used for post-synthetic modifications to capture specific molecules or catalyze reactions.

Functionalized Nanomaterials: The compound can be grafted onto the surface of nanoparticles, such as zinc oxide, to create hybrid materials. researchgate.net The study of fluorescence quenching of a benzofuran derivative by ZnO nanoparticles indicates a strong interaction and potential for creating novel nanocomposites with combined optical and electronic properties. researchgate.net

Development of High-Throughput Screening for New Reactivity and Applications

To accelerate the discovery of new functionalities and applications for this compound and its derivatives, high-throughput screening (HTS) is a powerful tool. youtube.comyoutube.com HTS allows for the rapid and parallel execution of a large number of experiments, significantly speeding up the research and development process. youtube.com

Key aspects of HTS development include:

Screening for New Reactivity: HTS can be used to rapidly screen a wide range of catalysts, reagents, and reaction conditions to discover novel chemical transformations of this compound. youtube.com This can lead to the identification of more efficient synthetic routes or entirely new reactions.

Discovery of New Applications: Libraries of compounds derived from this compound can be screened for various biological activities or material properties. acs.orgnih.govresearchgate.net For example, a high-throughput, cell-based assay was used to screen a library of small molecules to identify a benzofuran class of Hepatitis C Virus (HCV) inhibitors. acs.orgnih.gov This led to the optimization of the benzofuran scaffold and the identification of potent inhibitors. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies: The large datasets generated from HTS can be used to build SAR models. acs.org These models help researchers understand how specific structural features of the molecules relate to their activity, guiding the design of more potent and selective compounds. acs.org For instance, SAR studies on benzofuran analogs led to the discovery of potent activators for cardiovascular applications. acs.org

| HTS Focus Area | Objective | Potential Outcome |

| Reaction Optimization | To find the best conditions (catalyst, solvent, temperature) for a chemical reaction. youtube.com | More efficient and cost-effective synthesis of derivatives. |

| Biological Activity Screening | To test a library of derivatives against biological targets (e.g., enzymes, cells). acs.orgnih.gov | Identification of new drug candidates. acs.orgnih.govnih.gov |

| Materials Property Screening | To evaluate derivatives for properties like fluorescence, conductivity, or photochromism. researchgate.netresearchgate.net | Discovery of new materials for electronics and photonics. |

| Structure-Activity Relationship | To correlate molecular structure with observed activity or property. acs.org | Rational design of improved molecules for specific applications. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methylbenzofuran-7-carbaldehyde, and what key reagents or intermediates are critical for its preparation?

- Methodological Answer : The synthesis typically involves functionalization of the benzofuran core. For example, chloromethylation of a benzofuran alcohol precursor (e.g., 2-methylbenzofuran-7-methanol) using methanesulfonyl chloride and triethylamine generates reactive intermediates, followed by oxidation to the aldehyde. Column chromatography (e.g., PE/CH₂Cl₂ 5:1 v/v) is often employed for purification . Key reagents include methanesulfonyl chloride (for activation) and triethylamine (as a base).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for the aldehyde proton signal at ~9.8–10.2 ppm and the methyl group (C-2) at ~2.4–2.6 ppm. Aromatic protons in the benzofuran ring typically appear between 6.8–7.5 ppm.

- IR Spectroscopy : A strong C=O stretch (~1680–1720 cm⁻¹) confirms the aldehyde functionality.

- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (e.g., 160.16 g/mol for C₁₀H₈O₂).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement .

Q. How should researchers handle this compound given limited toxicity data?

- Methodological Answer : Assume acute toxicity due to structural analogs (e.g., carbofuran derivatives with LD₅₀ ~2 mg/kg in mice ). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Store in a dry, airtight container away from oxidizers. Toxicity screening via in vitro assays (e.g., Ames test) is recommended before biological studies .

Advanced Research Questions

Q. How can regioselectivity challenges during the formylation of 2-Methylbenzofuran derivatives be addressed?

- Methodological Answer : Direct formylation at the 7-position requires careful control of directing groups. For example, introducing electron-donating groups (e.g., methoxy) at adjacent positions can enhance electrophilic aromatic substitution. Alternatively, use Friedel-Crafts acylation with AlCl₃, followed by oxidation. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize the geometry of the aldehyde and nucleophile (e.g., Grignard reagents) using B3LYP/6-31G(d) to assess frontier molecular orbitals (HOMO-LUMO gaps).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics.

- Docking Studies : For pharmacological applications, dock the aldehyde into enzyme active sites (e.g., dihydroorotate dehydrogenase) to evaluate binding affinity .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate synthetic protocols (e.g., reagent purity, reaction time/temperature).

- Cross-Validation : Compare NMR data with NIST Chemistry WebBook entries for analogous benzofuran aldehydes .

- Crystallographic Analysis : If discrepancies persist, perform single-crystal X-ray diffraction to confirm the structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.